![molecular formula C26H22N4O3 B011215 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one CAS No. 100476-63-9](/img/structure/B11215.png)
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as an indole derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one in lab experiments is its high potency as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of various cancer cells at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another direction is to explore its potential applications in other fields, such as materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one is a promising compound with potential applications in various fields. Its high potency as an anticancer agent and unique chemical structure make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been achieved using different methods. One of the most common methods is the reaction of 1-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)indolin-2-one with 2-aminophenol in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a high yield.
Applications De Recherche Scientifique
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
100476-63-9 |
|---|---|
Nom du produit |
3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
3-[4-(1,3-benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C26H22N4O3/c31-26-24(20-5-1-3-7-22(20)30(26)17-29-13-15-32-16-14-29)27-19-11-9-18(10-12-19)25-28-21-6-2-4-8-23(21)33-25/h1-12H,13-17H2 |
Clé InChI |
UDGZXMPSDGDWOL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C2=O |
SMILES canonique |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C2=O |
Synonymes |
1,3-Dihydro-3-((4-(2-benzoxazoyl)phenyl)imino)-1-(4-morpholinylmethyl) -2H-indol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



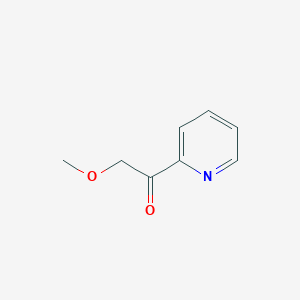
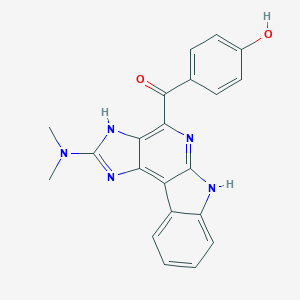
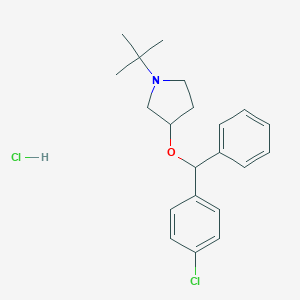
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
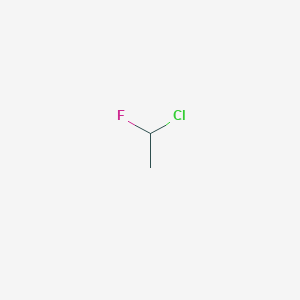
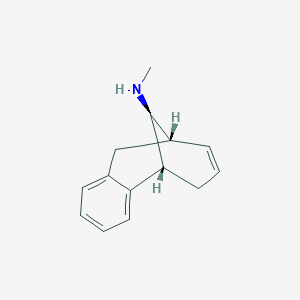
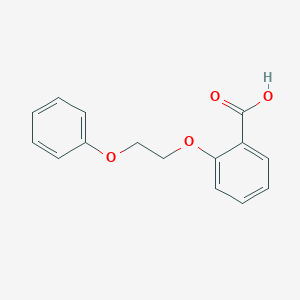
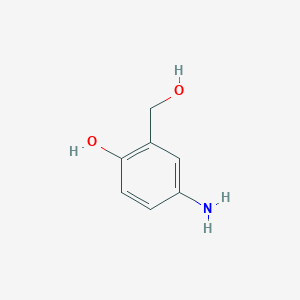
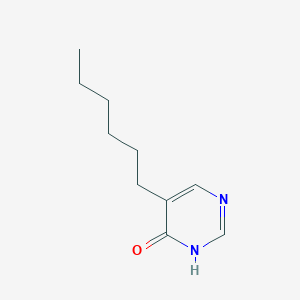
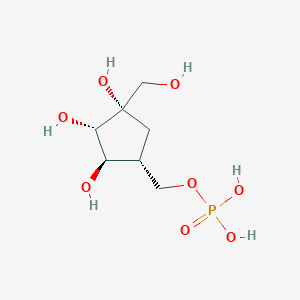
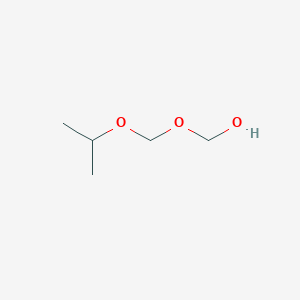
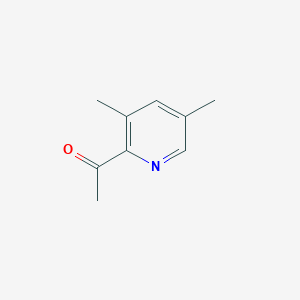
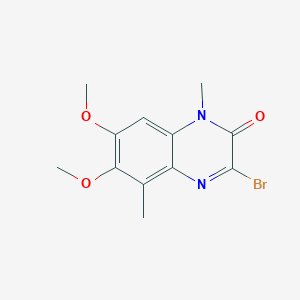
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)